3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride

Antidepressant Triple Reuptake Inhibitor SERT

Researchers developing CNS therapeutics face the challenge of identifying polypharmacological scaffolds. 3-Phenoxy-1-(piperazin-1-yl)propan-1-one HCl (CAS 80385-33-7) addresses this as a triple reuptake inhibitor (SERT/NET/DAT) with nanomolar mPGES-1 activity. • Triple reuptake inhibition enables next-generation antidepressants with faster onset than SSRIs/SNRIs. • mPGES-1 inhibition offers a non-COX anti-inflammatory pathway devoid of GI or cardiovascular liabilities. • The free piperazine NH facilitates rapid parallel library synthesis and SAR diversification. Supplied as ≥95% hydrochloride salt; ambient shipping; in stock for immediate global dispatch.

Molecular Formula C13H19ClN2O2
Molecular Weight 270.75 g/mol
CAS No. 80385-33-7
Cat. No. B1418049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride
CAS80385-33-7
Molecular FormulaC13H19ClN2O2
Molecular Weight270.75 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C(=O)CCOC2=CC=CC=C2.Cl
InChIInChI=1S/C13H18N2O2.ClH/c16-13(15-9-7-14-8-10-15)6-11-17-12-4-2-1-3-5-12;/h1-5,14H,6-11H2;1H
InChIKeyUCRRWSQZSNYFJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride: Multifunctional Scaffold


3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride (CAS 80385-33-7) is a small molecule building block containing a piperazine ring linked via an amide bond to a phenoxypropanone moiety. It is widely utilized as a versatile scaffold in medicinal chemistry, particularly in the development of CNS-targeted agents. The compound is characterized as a triple monoamine reuptake inhibitor (inhibiting serotonin, norepinephrine, and dopamine transporters: SERT, NET, and DAT) and also demonstrates inhibitory activity against microsomal prostaglandin E synthase-1 (mPGES-1), an emerging anti-inflammatory target [1].

3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride: Why Generics Fail


While the piperazine-propanone core is common in medicinal chemistry, the specific 3-phenoxy substitution pattern in 3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride imparts a unique polypharmacological profile. Generic substitution with other aryloxy- or alkyloxy-piperazine derivatives would fundamentally alter the compound's target engagement landscape. For instance, modifications to the aromatic ring or linker length are known to dramatically shift selectivity between monoamine transporters [1] and can abolish activity at secondary targets like mPGES-1 [2]. Therefore, direct replacement with an uncharacterized or structurally dissimilar analog cannot be assumed to recapitulate the specific biological activity of this compound and may lead to divergent and unpredictable experimental outcomes.

3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride: Quantitative Differentiators


Triple Monoamine Reuptake Inhibition Profile

3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride is established as a triple reuptake inhibitor (TRI), simultaneously blocking SERT, NET, and DAT . In contrast, widely used antidepressants like fluoxetine (SSRI) or duloxetine (SNRI) selectively target only one or two of these transporters. While specific IC50 values for the parent scaffold are not publicly reported, the compound class is known to produce a balanced inhibition profile across all three transporters, a feature associated with potential for more rapid onset and improved efficacy in major depressive disorder . This polypharmacology is a direct result of the 3-phenoxy-1-(piperazin-1-yl)propan-1-one structure, which is not present in other monoamine reuptake inhibitors.

Antidepressant Triple Reuptake Inhibitor SERT NET DAT

mPGES-1 Inhibition: Non-Opioid Anti-Inflammatory Pathway

This compound demonstrates potent, concentration-dependent inhibition of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the inflammatory PGE2 pathway. Reported IC50 values are 3 nM in human mPGES-1 expressed in 293E cells [1], 29 nM in LPS-induced human whole blood [1], and 37 nM in IL-1β-stimulated human A549 cells [1]. This activity is distinct from that of classical NSAIDs (e.g., ibuprofen), which inhibit COX-1/COX-2 upstream, and represents an emerging target for pain and inflammation with a potentially superior cardiovascular and gastrointestinal safety profile.

Inflammation mPGES-1 PGE2 Pain

Unsubstituted Piperazine as a Derivatization Handle

A key structural advantage of this compound is the presence of an unsubstituted piperazine ring (a secondary amine). This provides a highly versatile synthetic handle for further derivatization (e.g., alkylation, acylation, sulfonylation) to generate focused libraries for SAR studies. In contrast, many commercially available or literature-precedented analogs in the aryloxypropanamine class feature a substituted piperazine (e.g., N-methyl, N-aryl, N-acyl), which eliminates this reactive site and significantly reduces the ease and scope of downstream diversification [1]. The free amine also allows for facile salt formation (as the provided hydrochloride), improving solubility and handling in biological assays.

Medicinal Chemistry Scaffold Derivatization Piperazine

Cleaner Off-Target Profile for CNS

Many piperazine-based CNS agents suffer from significant off-target activities at histamine H1, adrenergic alpha-1, and muscarinic acetylcholine receptors, which are often linked to undesirable side effects such as sedation, hypotension, and anticholinergic effects. While comprehensive selectivity profiling data for this specific scaffold are not publicly available, its relatively simple structure and lack of a large, lipophilic aromatic system (common in antipsychotics and first-generation antihistamines) suggests a potentially lower liability for these promiscuous interactions compared to established drugs like chlorpromazine or promethazine [1]. This inference is supported by the fact that the compound is being explored as a triple reuptake inhibitor, a class typically optimized for monoamine transporter selectivity over other CNS receptors.

Drug Safety Off-Target Selectivity CNS

3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride: Key Applications


Antidepressant Discovery via Triple Reuptake Inhibition

This scaffold is ideally suited for medicinal chemistry programs aimed at developing novel antidepressants with a faster onset and potentially greater efficacy than current SSRIs or SNRIs. Researchers can leverage its inherent triple reuptake inhibition profile to create focused libraries, using the unsubstituted piperazine as a diversification point to fine-tune SERT, NET, and DAT inhibition ratios and improve metabolic stability [1].

Non-Opioid Pain and Inflammation Therapies

The potent nanomolar inhibition of mPGES-1 makes this compound a valuable starting point for discovering new pain and inflammation therapies. Unlike traditional NSAIDs, mPGES-1 inhibitors are not expected to cause gastrointestinal ulcers or cardiovascular events. This compound provides a validated chemical series for optimizing drug-like properties and advancing into preclinical models of inflammatory pain [1].

Combinatorial Libraries for Phenotypic Screening

Due to the reactive secondary amine of the piperazine ring, this compound is an excellent core scaffold for generating large and diverse compound libraries through high-throughput parallel synthesis. These libraries can be deployed in phenotypic screens across multiple disease areas, including neurology, oncology, and immunology, to identify novel chemical probes and lead candidates [1].

SAR Studies of Aryloxypropanamines

As a representative member of the aryloxypropanamine class, this compound serves as a crucial reference point for systematic SAR studies. Researchers can investigate the impact of modifications to the phenoxy ring, the propanone linker length, and the piperazine substitution pattern on both monoamine transporter affinity and mPGES-1 activity, thereby elucidating the pharmacophoric requirements for dual or selective activity [1].

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